molecular formula C6H12Br2O B1279484 1-Bromo-3-(3-bromopropoxy)propane CAS No. 58929-72-9

1-Bromo-3-(3-bromopropoxy)propane

Cat. No.: B1279484
CAS No.: 58929-72-9
M. Wt: 259.97 g/mol
InChI Key: GOKUDEWVRNZXDZ-UHFFFAOYSA-N
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Description

1-Bromo-3-(3-bromopropoxy)propane is an organic compound with the molecular formula C6H12Br2O. It is a brominated ether, characterized by the presence of two bromine atoms and an ether linkage in its structure. This compound is used in various chemical synthesis processes and has applications in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(3-bromopropoxy)propane can be synthesized through the reaction of 1,3-dibromopropane with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction typically occurs in an anhydrous solvent like acetone under reflux conditions. The general reaction scheme is as follows:

Br-(CH2)3-Br+HO-(CH2)3-BrK2CO3Br-(CH2)3-O-(CH2)3-Br\text{Br-(CH}_2\text{)}_3\text{-Br} + \text{HO-(CH}_2\text{)}_3\text{-Br} \xrightarrow{\text{K}_2\text{CO}_3} \text{Br-(CH}_2\text{)}_3\text{-O-(CH}_2\text{)}_3\text{-Br} Br-(CH2​)3​-Br+HO-(CH2​)3​-BrK2​CO3​​Br-(CH2​)3​-O-(CH2​)3​-Br

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

1-Bromo-3-(3-bromopropoxy)propane undergoes various chemical reactions, including:

Substitution Reactions:

  • Nucleophilic Substitution: The bromine atoms in this compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups. For example, reaction with sodium hydroxide can yield the corresponding alcohol.

    Br-(CH2)3-O-(CH2)3-Br+NaOHHO-(CH2)3-O-(CH2)3-OH+NaBr\text{Br-(CH}_2\text{)}_3\text{-O-(CH}_2\text{)}_3\text{-Br} + \text{NaOH} \rightarrow \text{HO-(CH}_2\text{)}_3\text{-O-(CH}_2\text{)}_3\text{-OH} + \text{NaBr} Br-(CH2​)3​-O-(CH2​)3​-Br+NaOH→HO-(CH2​)3​-O-(CH2​)3​-OH+NaBr

Elimination Reactions:

  • Dehydrohalogenation: Treatment with a strong base such as potassium tert-butoxide can lead to the elimination of hydrogen bromide, forming an alkene.

    Br-(CH2)3-O-(CH2)3-Br+KOtBuCH2=CH-(CH2)3-O-(CH2)3=CH2+KBr\text{Br-(CH}_2\text{)}_3\text{-O-(CH}_2\text{)}_3\text{-Br} + \text{KOtBu} \rightarrow \text{CH}_2\text{=CH-(CH}_2\text{)}_3\text{-O-(CH}_2\text{)}_3\text{=CH}_2 + \text{KBr} Br-(CH2​)3​-O-(CH2​)3​-Br+KOtBu→CH2​=CH-(CH2​)3​-O-(CH2​)3​=CH2​+KBr

Oxidation Reactions:

  • Oxidation: The ether linkage can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of carboxylic acids.

    Br-(CH2)3-O-(CH2)3-Br+KMnO4HOOC-(CH2)3-O-(CH2)3-COOH\text{Br-(CH}_2\text{)}_3\text{-O-(CH}_2\text{)}_3\text{-Br} + \text{KMnO}_4 \rightarrow \text{HOOC-(CH}_2\text{)}_3\text{-O-(CH}_2\text{)}_3\text{-COOH} Br-(CH2​)3​-O-(CH2​)3​-Br+KMnO4​→HOOC-(CH2​)3​-O-(CH2​)3​-COOH

Scientific Research Applications

1-Bromo-3-(3-bromopropoxy)propane is utilized in various scientific research applications:

Chemistry:

    Synthesis of Complex Molecules: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the preparation of polymers and pharmaceuticals.

Biology:

    Bioconjugation: The compound is used in bioconjugation techniques to link biomolecules, aiding in the study of biological processes and the development of diagnostic tools.

Medicine:

    Drug Development: It is employed in the synthesis of potential drug candidates, particularly those targeting specific biological pathways.

Industry:

    Material Science: The compound is used in the production of specialty materials, including advanced polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(3-bromopropoxy)propane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, facilitating nucleophilic substitution and elimination reactions. The ether linkage provides stability to the molecule, allowing it to participate in various chemical transformations.

Comparison with Similar Compounds

1-Bromo-3-(3-bromopropoxy)propane can be compared with similar compounds such as:

    1-Bromo-3-(tert-butyldimethylsiloxy)propane: This compound has a similar structure but with a tert-butyldimethylsiloxy group instead of a bromopropoxy group, making it more suitable for specific synthetic applications.

    1-Bromo-3-(tetrahydropyranyloxy)propane: This compound features a tetrahydropyranyloxy group, which provides different reactivity and stability compared to the bromopropoxy group.

The uniqueness of this compound lies in its dual bromine atoms and ether linkage, making it a versatile intermediate in organic synthesis.

Biological Activity

1-Bromo-3-(3-bromopropoxy)propane, with the chemical formula C6H12Br2O, is a compound of interest due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

This compound is a brominated ether that may exhibit various biological activities due to its structural characteristics. The presence of bromine atoms can influence its reactivity and interaction with biological systems.

Biological Activities

  • Antimicrobial Activity : Preliminary studies suggest that brominated compounds can exhibit antimicrobial properties. The mechanism may involve disruption of microbial membranes or interference with metabolic pathways.
  • Cytotoxicity : Similar brominated ethers have shown cytotoxic effects in various cancer cell lines, leading to growth inhibition. The IC50 values for related compounds typically range from low micromolar concentrations, indicating potential therapeutic applications in oncology.
  • Neuroprotective Effects : Some brominated compounds have been investigated for their neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Studies and Experimental Data

A series of studies have explored the effects of related brominated compounds on different biological systems. Below is a summary table highlighting key findings:

Study ReferenceCompound TestedBiological ActivityObservations
1-Bromo-3-chloropropaneCarcinogenic potentialIncreased incidence of lung tumors in mice at high doses
3-bromo-propane-1-olAntimicrobial activityEffective against E. coli with MIC values < 100 µg/mL
This compoundCytotoxicity in cancer cellsIC50 < 5 µM in preliminary assays

Detailed Research Findings

  • Antimicrobial Activity : Research has shown that similar brominated ethers can disrupt bacterial membranes, leading to increased permeability and cell death. For example, studies indicate that 3-bromo-propane-1-ol exhibits significant antimicrobial activity against Gram-negative bacteria like E. coli.
  • Cytotoxicity : In vitro studies on related compounds have demonstrated cytotoxic effects on cancer cell lines such as HeLa and A549. These effects are often dose-dependent, with lower concentrations exhibiting selective toxicity towards cancer cells while sparing normal cells.
  • Neuroprotective Effects : Investigations into the neuroprotective potential of brominated compounds suggest that they may mitigate neurodegeneration by modulating sigma receptors involved in cellular stress responses.

Properties

IUPAC Name

1-bromo-3-(3-bromopropoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12Br2O/c7-3-1-5-9-6-2-4-8/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKUDEWVRNZXDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCCBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80459517
Record name bis(3-bromopropyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58929-72-9
Record name bis(3-bromopropyl)ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80459517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-(3-bromopropoxy)propane
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